molecular formula C17H16N2OS2 B3890316 2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No.: B3890316
M. Wt: 328.5 g/mol
InChI Key: JNXPWAWPRAUYNM-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a thieno ring and a benzenesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction or the Friedländer synthesis. The thieno ring is then introduced via cyclization reactions involving sulfur-containing reagents.

For instance, the quinoline derivative can be reacted with sulfur and a suitable base to form the thieno ring. The benzenesulfinyl group is introduced in the final step through sulfoxidation reactions using reagents like benzenesulfinic acid and an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using hydrogenation reactions with catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the thieno ring or benzenesulfinyl group.

    Thieno[2,3-b]quinoline: Lacks the benzenesulfinyl group but has a similar fused ring system.

    Benzenesulfinyl derivatives: Compounds with the benzenesulfinyl group attached to different core structures.

Uniqueness

2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is unique due to the combination of its quinoline core, thieno ring, and benzenesulfinyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

2-(benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c18-15-13-10-11-6-4-5-9-14(11)19-16(13)21-17(15)22(20)12-7-2-1-3-8-12/h1-3,7-8,10H,4-6,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXPWAWPRAUYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 2
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2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 3
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2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 4
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 5
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 6
2-(Benzenesulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

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